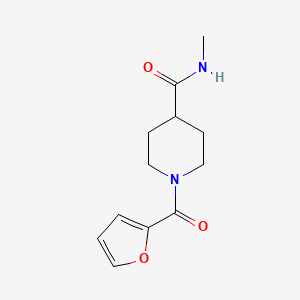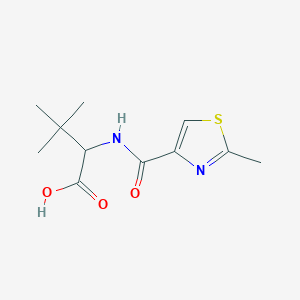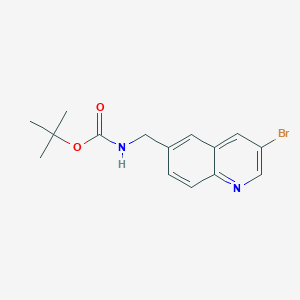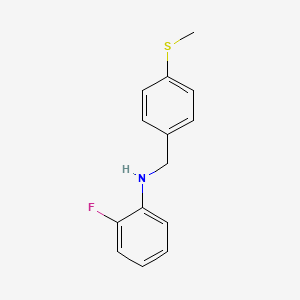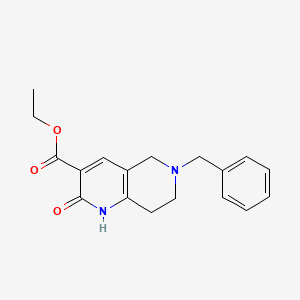![molecular formula C19H19NO3 B14896335 (2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14896335.png)
(2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid is an organic compound characterized by its unique structure, which includes a diphenylpropyl group and an enone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid typically involves the condensation of 3,3-diphenylpropylamine with a suitable α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
(2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated amines or alcohols.
科学的研究の応用
(2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid: This compound shares a similar enone structure but differs in the substitution pattern on the phenyl rings.
Tetraaryl-azadipyrromethene: Although structurally different, this compound also features conjugated systems and is used in similar research applications.
Uniqueness
(2E)-4-[(3,3-diphenylpropyl)amino]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diphenylpropyl group provides steric hindrance, influencing its interaction with molecular targets and making it a valuable compound for studying structure-activity relationships.
特性
分子式 |
C19H19NO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
(E)-4-(3,3-diphenylpropylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C19H19NO3/c21-18(11-12-19(22)23)20-14-13-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H,20,21)(H,22,23)/b12-11+ |
InChIキー |
NVGFYZKOBXANAL-VAWYXSNFSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(CCNC(=O)/C=C/C(=O)O)C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C=CC(=O)O)C2=CC=CC=C2 |
溶解性 |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


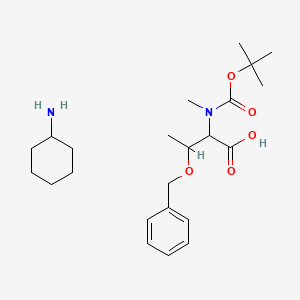

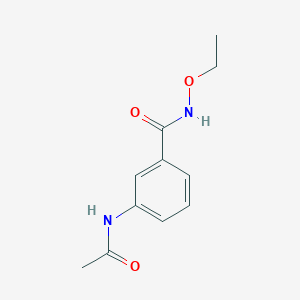



![5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)

